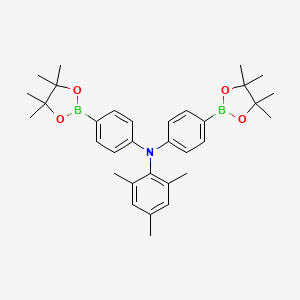

2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is a compound with the chemical formula C33H43B2NO4 and a molecular weight of 539.32 g/mol . It is a derivative of triphenylamine and is known for its applications in the synthesis of hole transport semiconducting small molecules and polymers, particularly in organic light-emitting devices and perovskite solar cells .

Preparation Methods

The synthesis of 2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline typically involves the reaction of bis(pinacolato)diboron with N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline undergoes several types of chemical reactions, including:

Suzuki Cross-Coupling Reactions: This compound is a useful boronic ester for Suzuki cross-coupling reactions, which involve the formation of carbon-carbon bonds using a palladium catalyst.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are not detailed, boronic esters generally can undergo such reactions under appropriate conditions.

Substitution Reactions: The compound can participate in substitution reactions, particularly involving the boronic ester groups.

Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and organic solvents such as toluene . Major products formed from these reactions often include more complex structures or polymers that incorporate the triarylamine backbone .

Scientific Research Applications

2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline has several scientific research applications:

Organic Light-Emitting Devices (OLEDs): It is used in the synthesis of hole transport materials for OLEDs.

Perovskite Solar Cells: The compound is employed as a hole transport layer material in perovskite solar cells, enhancing their efficiency and stability.

Polymer Synthesis: It serves as a building block for the synthesis of semiconducting polymers used in various electronic applications.

Mechanism of Action

The mechanism by which 2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline exerts its effects is primarily through its role as a hole transport material. The compound facilitates the movement of positive charge carriers (holes) within electronic devices, improving their performance . The molecular targets and pathways involved include the interaction with other materials in the device to form efficient charge transport pathways .

Comparison with Similar Compounds

Similar compounds to 2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline include:

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

These compounds share the boronic ester functional group but differ in their overall structure and specific applications. The uniqueness of this compound lies in its trimethylphenyl groups, which enhance solubility in organic solvents and its utility in constructing more complex polymers .

Biological Activity

2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline (CAS No. 1282616-14-1) is a triphenylamine derivative known for its applications in organic electronics and photonic devices. Its unique structure incorporates boronic ester functionalities which enhance its utility in various chemical reactions, particularly in the synthesis of semiconducting materials. This article delves into the biological activity of this compound, examining its potential pharmacological properties and toxicological aspects.

Chemical Structure and Properties

The molecular formula of this compound is C33H43B2NO4, with a molecular weight of 539.32 g/mol. The compound features a triphenylamine core with two boronic ester substituents that contribute to its reactivity and solubility in organic solvents.

| Property | Value |

|---|---|

| CAS Number | 1282616-14-1 |

| Molecular Formula | C33H43B2NO4 |

| Molecular Weight | 539.32 g/mol |

| Purity | >98% |

| Appearance | White to light yellow powder |

Cytotoxicity and Safety Profile

The safety data sheet for this compound indicates it may cause serious eye irritation and skin irritation upon contact . Toxicological studies are essential to determine the safe handling procedures and potential health risks associated with exposure. The compound's irritant properties necessitate caution during laboratory handling.

Structure–Activity Relationship (SAR)

A study focusing on the structure–activity relationship of related compounds highlighted how variations in substituents affect biological activity . Compounds similar to this compound were evaluated for their antibacterial properties against Escherichia coli and Staphylococcus aureus. The findings indicated that specific modifications could enhance antibacterial efficacy while minimizing cytotoxic effects.

Applications in Organic Electronics

The compound's role as a hole transport layer material in organic light-emitting diodes (OLEDs) and perovskite solar cells has been documented . Its biological activity is indirectly relevant here as the environmental stability and toxicity of materials used in electronic devices can impact ecological health.

Properties

Molecular Formula |

C33H43B2NO4 |

|---|---|

Molecular Weight |

539.3 g/mol |

IUPAC Name |

2,4,6-trimethyl-N,N-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline |

InChI |

InChI=1S/C33H43B2NO4/c1-22-20-23(2)29(24(3)21-22)36(27-16-12-25(13-17-27)34-37-30(4,5)31(6,7)38-34)28-18-14-26(15-19-28)35-39-32(8,9)33(10,11)40-35/h12-21H,1-11H3 |

InChI Key |

SOMHPPIVNPKQHB-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C)C5=C(C=C(C=C5C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.